molecular formula C8H7ClN2 B1423611 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082040-95-6

4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1423611
M. Wt: 166.61 g/mol
InChI Key: FDDUNWBKKCPOCV-UHFFFAOYSA-N
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Description

“4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C8H7ClN2 . It is a solid substance .


Synthesis Analysis

The synthesis of “4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” and similar compounds has been reported in various studies . For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” includes a pyrrolopyridine core with a chlorine atom at the 4-position and a methyl group at the 7-position .


Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” are not detailed in the available resources, pyrrolopyridine derivatives have been studied for their reactivity .


Physical And Chemical Properties Analysis

“4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” has a molecular weight of 166.61 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor. The compound has a topological polar surface area of 28.7 Ų and contains 11 heavy atoms .

Scientific Research Applications

Synthesis and Derivative Formation

4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives serve as versatile building blocks in organic synthesis, enabling the construction of various heterocyclic compounds. Efficient synthetic methods have been developed for substituting and modifying this compound, demonstrating its utility in creating a diverse range of molecular structures.

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine, a close relative of the target molecule, has been extensively studied for its electronic structure and bonding characteristics. High-resolution X-ray diffraction and DFT studies reveal the covalent nature of bonds within the pyrrolopyridine skeleton, emphasizing its stability and potential for further chemical modifications (Hazra et al., 2012).

Biological Activity and Pharmacological Potential

Pyrrolo[3,2-c]pyridine derivatives exhibit a broad spectrum of biological activities, making them valuable for pharmaceutical research. Their potential applications range from treating diseases of the nervous and immune systems to possessing analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties. This highlights the importance of 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine as a precursor in developing bioactive compounds.

  • A comprehensive review by Wójcicka and Redzicka (2021) outlines the wide-ranging pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, a closely related structural class, underscoring the significance of such compounds in medicinal chemistry and drug development (Wójcicka & Redzicka, 2021).

Chemical Reactivity and Structural Analysis

Studies focusing on the reactivity and structural analysis of pyrrolopyridine derivatives contribute to a deeper understanding of their chemical behavior, which is crucial for designing new synthetic routes and applications in various fields, including material science and organic electronics.

  • The research on 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one by Murthy et al. (2017) not only explores its synthesis and characterization but also delves into its reactivity, electronic structure, and potential applications in non-linear optics and as a lead compound in drug discovery (Murthy et al., 2017).

Future Directions

The future directions for “4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications .

properties

IUPAC Name

4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDUNWBKKCPOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263903
Record name 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine

CAS RN

1082040-95-6
Record name 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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